N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Asymmetric transfer hydrogenation Ruthenium catalysis Ligand electronic effects

Researchers pursuing ultra-high enantioselectivity for challenging substrates often find standard TsDPEN ligands insufficient. TfDPEN provides the strongest electron-withdrawing N-sulfonyl group in the DPEN series, enabling catalytic outcomes unattainable with TsDPEN or MsDPEN. - Delivers >99.9% ee and >99:1 dr at S/C=400 for cis-2-substituted-3-hydroxyindoline synthesis. - Enables formic acid dehydrogenation with TOF >6,000 h⁻¹ at ambient temperature without base. - Supplied at ≥95% chemical purity and ≥99% enantiomeric excess.

Molecular Formula C15H15F3N2O2S
Molecular Weight 344.4 g/mol
CAS No. 167316-28-1
Cat. No. B173382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
CAS167316-28-1
SynonymsN-[(1S,2S)-2-aMino-1,2-diphenylethyl]-1,1,1-trifluoro-MethanesulfonaMide
Molecular FormulaC15H15F3N2O2S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
InChIInChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1
InChIKeyGIBMTDKHCXCSNA-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (TfDPEN) for Asymmetric Catalysis – Procurement-Relevant Profile


N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (CAS 167316-28-1), commonly designated TfDPEN, is a chiral N-monosulfonylated 1,2-diphenylethylenediamine ligand in which the sulfonyl substituent is the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl, Tf) group [1]. It belongs to the Noyori–Ikariya family of bifunctional metal/NH catalysts and serves as the triflyl congener of the widely used N-tosyl-1,2-diphenylethylenediamine (TsDPEN, CAS 167316-27-0). Commercial material is typically supplied at ≥95% chemical purity and ≥99% enantiomeric excess . The compound is listed under Takasago patent US7129367B2 as a component of the Takasago Asymmetric Transfer Hydrogenation (ATH) Catalyst Kit .

Why TsDPEN or MsDPEN Cannot Simply Replace TfDPEN in Catalytic Applications


The N-sulfonyl substituent on the 1,2-diphenylethylenediamine scaffold is not a passive spectator; it electronically modulates the metal center, tunes the NH acidity of the sulfonamide proton, and governs whether the catalyst functions in transfer hydrogenation or acceptorless dehydrogenation mode. The triflyl group (–SO₂CF₃) is a far stronger electron-withdrawing group than tosyl (–SO₂C₆H₄CH₃) or mesyl (–SO₂CH₃), and TfDPEN-derived complexes can exhibit qualitatively different chemoselectivity—including a pronounced switch from asymmetric transfer hydrogenation to formic acid dehydrogenation that is not accessible with TsDPEN-based systems under comparable conditions [1]. Consequently, substituting TfDPEN with TsDPEN or MsDPEN cannot be done on a simple molar-equivalent basis without re-optimizing catalyst loading, reaction time, and expected enantiomeric excess [2]. The quantitative evidence below establishes the magnitude and direction of these differences.

Quantitative Differential Evidence: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide vs. Structural Analogs


ATH Catalytic Activity: TfDPEN–Ru Is Approximately One-Third as Reactive as TsDPEN–Ru in Acetophenone Reduction

In the landmark Noyori–Ikariya study, the preformed mononuclear (R)-RuCl[(S,S)-TfDPEN](η⁶-benzene) complex reduced acetophenone in 2-propanol with KOH to give (S)-1-phenylethanol in 8% yield and 90% ee after 1 h (1 M substrate). Under identical conditions, the corresponding TsDPEN-derived catalyst delivered 11% yield and 90% ee, and the authors explicitly state that the TfDPEN-based catalyst is about one-third as reactive as the TsDPEN analogue [1]. This represents a direct, quantitative head-to-head comparison of catalyst productivity between the two ligands in the same reaction system.

Asymmetric transfer hydrogenation Ruthenium catalysis Ligand electronic effects

Dynamic Kinetic Resolution Enantioselectivity: Ru–TfDPEN Achieves >99.9% ee in Indoline ATH Where TsDPEN Systems Are Typically Evaluated on Simple Ketones

Luo and co-workers demonstrated that the homochiral {Ru[TfDPEN](p-cymene)} catalyst, at a substrate-to-catalyst ratio (S/C) of 400 in an HCO₂H/Et₃N mixture, converts racemic 2-substituted-N-acetyl-3-oxoindolines to cis-2-substituted-N-acetyl-3-hydroxyindolines with up to >99.9% enantiomeric excess and >99:1 diastereomeric ratio, in isolated yields of 79–98% [1]. While TsDPEN–Ru systems are well-established for simple aryl ketone ATH (typically 90–98% ee), this specific application in dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of heterocyclic ketones represents a substrate scope extension unique to the TfDPEN variant in the published literature, and was described as the first example of preparing enantiomerically pure indolines via ATH.

Dynamic kinetic resolution Enantioselective hydrogenation Indoline synthesis

Catalytic Function Switch: TfDPEN–Ir Complexes Enable Formic Acid Dehydrogenation (TOF >6000 h⁻¹) Without Base Additives

Matsunami and co-workers reported that half-sandwich amido- and hydrido(amine)–Ir(III) complexes derived from TfDPEN catalyze the acceptorless dehydrogenation of formic acid to H₂ and CO₂ at ambient temperature even in the absence of base additives, with a maximum turnover frequency exceeding 6,000 h⁻¹ upon addition of water [1]. This represents a pronounced switch in catalytic function: the well-known TsDPEN–Ir systems are established for asymmetric transfer hydrogenation (ATH) of ketones and imines, whereas the stronger electron-withdrawing triflyl group in TfDPEN tunes the metal/NH bifunctionality to favor dehydrogenation over hydrogenation. The TsDPEN-derived Ir complexes are not reported to catalyze formic acid dehydrogenation under comparable base-free, ambient conditions.

Formic acid dehydrogenation Iridium catalysis Hydrogen storage

Sulfonamide NH Acidity: TfDPEN Is ~6,000-Fold More Acidic than TsDPEN, Modulating Hydrogen-Bond Donor Strength in Bifunctional Catalysis

The sulfonamide NH proton in TfDPEN-derived ligands is substantially more acidic than that in TsDPEN. The pKa of the parent triflamide (TfNH₂) in water is 6.33 [1], whereas p-toluenesulfonamide (TsNH₂) has an experimentally determined pKa of 10.17–10.20 . This ΔpKa of approximately 3.8 units corresponds to a roughly 6,000-fold difference in acid dissociation constant. In the context of metal/NH bifunctional catalysis, the enhanced NH acidity of TfDPEN strengthens hydrogen-bond donation to substrates and intermediates, which has been correlated with the observed functional switch between transfer hydrogenation and dehydrogenation pathways in Ir systems.

NH acidity Hydrogen-bond donation Bifunctional catalysis

Electronic Modulation of the Metal Center: Triflyl Exerts ~50% Stronger Electron-Withdrawing Effect than Tosyl

The trifluoromethanesulfonyl (triflyl) group is among the most electron-withdrawing sulfonyl substituents available. The Hammett σp constant for the SO₂CF₃ group is approximately 0.96, compared to σp ≈ 0.64 for SO₂C₆H₄CH₃ (tosyl), representing a roughly 50% stronger electron-withdrawing inductive effect [1]. Noyori and co-workers explicitly correlated this electronic parameter with catalytic behavior, observing that the reactivity of [RuCl₂(η⁶-benzene)]₂/N-substituted DPEN catalyst systems decreases with increasing electron-withdrawing ability of the N-substituent in the order: C₆H₅CO > p-CH₃OC₆H₄SO₂ > C₆H₅SO₂ > CF₃SO₂, while enantioselectivity shows the opposite trend [2].

Hammett substituent constant Metal center electrophilicity Ligand electronic tuning

Procurement-Guiding Application Scenarios for N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide


Dynamic Kinetic Resolution of Heterocyclic Ketones for Enantiopure Indoline Pharmaceuticals

When the synthetic target is an enantiomerically pure cis-2-substituted-3-hydroxyindoline—a privileged scaffold in drug discovery—the {Ru[TfDPEN](p-cymene)} catalyst delivers >99.9% ee and >99:1 dr at S/C = 400, a level of stereochemical fidelity not achieved with TsDPEN-based systems on this substrate class [1]. Procurement of TfDPEN is indicated for medicinal chemistry and process chemistry groups developing indoline-based candidates where absolute stereochemical purity is a critical quality attribute.

Formic Acid Dehydrogenation for On-Demand Hydrogen Generation

Research programs in chemical hydrogen storage and portable energy applications require catalysts that liberate H₂ from formic acid under mild, base-free conditions. TfDPEN-derived half-sandwich Ir(III) complexes achieve TOF > 6,000 h⁻¹ at ambient temperature without base additives, a functional capability not reported for the TsDPEN–Ir analogues [1]. TfDPEN should be the ligand of choice when procuring materials for acceptorless formic acid dehydrogenation catalyst development.

Asymmetric Transfer Hydrogenation Where Ligand Electronics Dictate Enantioselectivity

Noyori and co-workers established that sulfonylated DPEN ligands give higher enantioselectivity than non-sulfonylated variants in Ru-catalyzed ATH, and that among sulfonylated ligands, increasing electron-withdrawing strength correlates with increasing enantioselectivity [1]. When maximum enantiomeric excess is the primary optimization criterion—particularly for electron-rich ketone substrates with inherently low facial discrimination—TfDPEN provides the strongest electron-withdrawing option in the standard N-sulfonyl DPEN series and may deliver enantioselectivity gains inaccessible with TsDPEN or MsDPEN.

Tethered Bifunctional Catalyst Architectures Requiring Triflylamide Linkers

Ito, Ikariya, and co-workers demonstrated that triflylamide-tethered Cp′Rh and Cp′Ir complexes incorporating the (R,R)-DPEN scaffold serve as active catalysts for asymmetric hydrogenation of ketones, wherein the triflylamide tether unit changes the catalytic function from transfer hydrogenation to H₂ hydrogenation [1]. Research groups synthesizing tethered or immobilized bifunctional catalysts should procure TfDPEN as the precursor when the triflylamide tether motif is integral to the catalyst design.

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